Home > Products > Screening Compounds P102939 > (2S)-4-methyl-4-sulfanylpentan-2-ol
(2S)-4-methyl-4-sulfanylpentan-2-ol -

(2S)-4-methyl-4-sulfanylpentan-2-ol

Catalog Number: EVT-8386250
CAS Number:
Molecular Formula: C6H14OS
Molecular Weight: 134.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2S)-4-methyl-4-sulfanylpentan-2-ol, also known as 4-sulfanyl-4-methylpentan-2-ol, is an organic compound belonging to the class of thiols, characterized by the presence of a sulfur atom bonded to a carbon atom. This compound has garnered attention due to its significant role in the aroma profile of various foods and beverages, particularly in wine and hops. It is classified under thiols and sulfanyl compounds, which are known for their strong odors and biological activities.

Source

The compound is primarily derived from natural sources, particularly grapes during fermentation processes. It is formed through the enzymatic cleavage of non-volatile precursors that are present in grape must, leading to its release during alcoholic fermentation. The biosynthesis of (2S)-4-methyl-4-sulfanylpentan-2-ol involves complex pathways that include cysteine conjugates as intermediates .

Synthesis Analysis

Methods

The synthesis of (2S)-4-methyl-4-sulfanylpentan-2-ol can be achieved through several methods, predominantly involving the fermentation of grape must or other plant materials rich in sulfur-containing amino acids.

  1. Fermentation Process:
    • Involves the use of yeast such as Saccharomyces cerevisiae, which catalyzes the breakdown of cysteine conjugates into volatile thiols during fermentation. The cleavage of carbon-sulfur bonds is a critical step in this process .
  2. Chemical Synthesis:
    • Laboratory synthesis may involve starting from simpler organic molecules through multi-step reactions that introduce the sulfur functional group and methyl groups at specific positions on the pentane chain.

Technical Details

The synthesis requires careful control of conditions such as pH, temperature, and reaction time to optimize yield and purity. Analytical techniques like gas chromatography coupled with mass spectrometry (GC-MS) are employed to monitor the synthesis and quantify the product .

Molecular Structure Analysis

Structure

The molecular formula for (2S)-4-methyl-4-sulfanylpentan-2-ol is C6H14OSC_6H_{14}OS, with a molecular weight of 134.240 g/mol. The structure features a pentane backbone with a sulfur atom bonded to the fourth carbon and a hydroxyl group on the second carbon.

Data

  • IUPAC Name: 4-sulfanyl-4-methylpentan-2-ol
  • InChI Key: FDBQLLMYSACLPB-UHFFFAOYSA-N
  • Structural Representation: The compound exhibits chirality at the second carbon, contributing to its specific biological activity and olfactory properties
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Chemical Reactions Analysis

Reactions

(2S)-4-methyl-4-sulfanylpentan-2-ol participates in various chemical reactions typical of thiols:

  1. Nucleophilic Substitution: Thiols can act as nucleophiles in reactions with electrophiles, leading to the formation of disulfides or other sulfur-containing compounds.
  2. Oxidation: Thiols can be oxidized to form disulfides or sulfoxides under appropriate conditions.
  3. Derivatization: In analytical chemistry, derivatization techniques are often applied to enhance detection sensitivity during GC-MS analysis .

Technical Details

The reactivity of (2S)-4-methyl-4-sulfanylpentan-2-ol is influenced by its functional groups, making it suitable for various organic transformations.

Mechanism of Action

Process

The mechanism by which (2S)-4-methyl-4-sulfanylpentan-2-ol exerts its effects primarily involves its olfactory properties. The compound is recognized by olfactory receptors, contributing to the characteristic aromas found in wines and certain foods.

  1. Release During Fermentation: The release occurs when yeast metabolizes precursors during fermentation, resulting in volatile thiols that enhance flavor profiles.
  2. Interaction with Olfactory Receptors: Once released, these compounds bind to receptors in the nasal cavity, triggering sensory responses that are perceived as distinct aromas .

Data

Studies have shown that even trace amounts of volatile thiols can significantly influence aroma perception in wines, highlighting their importance in flavor chemistry .

Physical and Chemical Properties Analysis

Physical Properties

(2S)-4-methyl-4-sulfanylpentan-2-ol is characterized by:

  • Appearance: Typically a colorless liquid.
  • Odor: Strong and pungent due to its thiol nature.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents but less soluble in water.
  • Stability: Sensitive to oxidation; thus, it should be handled under inert conditions to prevent degradation.

Relevant data on boiling points, melting points, and specific heat capacities can be obtained from standard chemical databases

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Applications

Scientific Uses

(2S)-4-methyl-4-sulfanylpentan-2-ol finds applications across several domains:

  1. Flavoring Agent: Widely used in the food industry for its potent flavor-enhancing properties.
  2. Wine Production: Plays a crucial role in developing complex aromas in wines, particularly varietals like Sauvignon Blanc.
  3. Analytical Chemistry: Used as a standard for quantifying volatile thiols in food matrices through advanced analytical techniques such as GC-MS and HPLC .

Properties

Product Name

(2S)-4-methyl-4-sulfanylpentan-2-ol

IUPAC Name

(2S)-4-methyl-4-sulfanylpentan-2-ol

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

InChI

InChI=1S/C6H14OS/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m0/s1

InChI Key

FDBQLLMYSACLPB-YFKPBYRVSA-N

SMILES

CC(CC(C)(C)S)O

Canonical SMILES

CC(CC(C)(C)S)O

Isomeric SMILES

C[C@@H](CC(C)(C)S)O

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